molecular formula C7H6F2N2O2 B14753213 2-(Difluoromethyl)-5-hydroxypyridine-3-carboxamide

2-(Difluoromethyl)-5-hydroxypyridine-3-carboxamide

Cat. No.: B14753213
M. Wt: 188.13 g/mol
InChI Key: CDPJLVTXMOAHRK-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-5-hydroxypyridine-3-carboxamide is a chemical compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. The presence of the difluoromethyl group and the hydroxyl group on the pyridine ring contributes to its distinctive chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)-5-hydroxypyridine-3-carboxamide typically involves the introduction of the difluoromethyl group onto the pyridine ring. One common method is the difluoromethylation of pyridine derivatives using difluoromethylating reagents. This process can be achieved through various synthetic routes, including nucleophilic, electrophilic, and radical difluoromethylation reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes using efficient and cost-effective reagents. The choice of reagents and reaction conditions is crucial to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-5-hydroxypyridine-3-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield pyridine carboxylic acids, while reduction of the carboxamide group may produce amines .

Scientific Research Applications

2-(Difluoromethyl)-5-hydroxypyridine-3-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe in biochemical studies to understand enzyme interactions and metabolic pathways.

    Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Difluoromethyl)-5-hydroxypyridine-3-carboxylic acid
  • 2-(Difluoromethyl)-5-hydroxypyridine-3-methylamide
  • 2-(Difluoromethyl)-5-hydroxypyridine-3-ethylamide

Uniqueness

2-(Difluoromethyl)-5-hydroxypyridine-3-carboxamide is unique due to the presence of both the difluoromethyl and hydroxyl groups on the pyridine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H6F2N2O2

Molecular Weight

188.13 g/mol

IUPAC Name

2-(difluoromethyl)-5-hydroxypyridine-3-carboxamide

InChI

InChI=1S/C7H6F2N2O2/c8-6(9)5-4(7(10)13)1-3(12)2-11-5/h1-2,6,12H,(H2,10,13)

InChI Key

CDPJLVTXMOAHRK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1C(=O)N)C(F)F)O

Origin of Product

United States

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